molecular formula C12H22N2O3 B1478247 (3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2097993-54-7

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1478247
CAS No.: 2097993-54-7
M. Wt: 242.31 g/mol
InChI Key: LCXNIVUVTRIJQY-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen heterocycles, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling pathways, altering the communication between cells and affecting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic uses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for evaluating its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in the synthesis or degradation of key metabolites, leading to changes in metabolic homeostasis . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for evaluating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-4-5-13-6-9/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXNIVUVTRIJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 4
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 5
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.